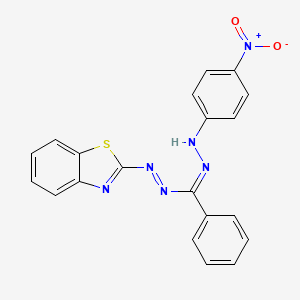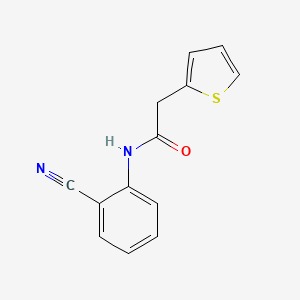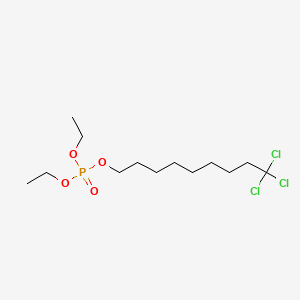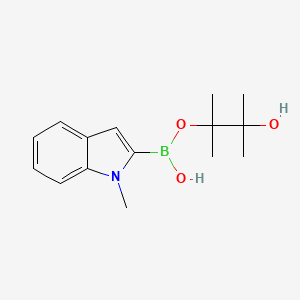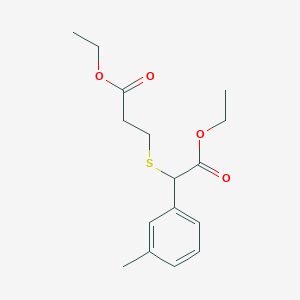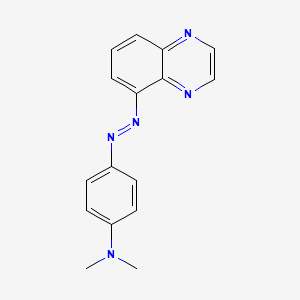
N,N'-di-m-Tolyl-N,N'-di(4-formylphenyl)benzidin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-di-m-Tolyl-N,N’-di(4-formylphenyl)benzidin is an organic compound with the molecular formula C38H32N2. It is a derivative of benzidine, featuring two m-tolyl groups and two 4-formylphenyl groups. This compound is known for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-di-m-Tolyl-N,N’-di(4-formylphenyl)benzidin typically involves the reaction of benzidine with m-tolyl and 4-formylphenyl derivatives. The process may include steps such as:
Nitration and Reduction: Benzidine is first nitrated to form dinitrobenzidine, which is then reduced to form the corresponding diamine.
Substitution Reaction: The diamine undergoes a substitution reaction with m-tolyl and 4-formylphenyl derivatives under controlled conditions, often involving catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-di-m-Tolyl-N,N’-di(4-formylphenyl)benzidin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the formyl groups to hydroxyl or alkyl groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions include quinone derivatives, hydroxylated compounds, and various substituted aromatic derivatives .
Aplicaciones Científicas De Investigación
N,N’-di-m-Tolyl-N,N’-di(4-formylphenyl)benzidin has several scientific research applications:
Organic Electronics: It is used as a hole-transport material in OLEDs, enhancing the efficiency and stability of these devices.
Photovoltaics: The compound is explored for use in organic solar cells, contributing to improved charge transport properties.
Sensors: Its unique electronic properties make it suitable for use in chemical sensors and biosensors.
Material Science: Research in material science utilizes this compound for developing new polymers and composites with enhanced electronic properties.
Mecanismo De Acción
The mechanism by which N,N’-di-m-Tolyl-N,N’-di(4-formylphenyl)benzidin exerts its effects involves its ability to transport holes (positive charge carriers) in electronic devices. The molecular structure allows for efficient charge transfer through conjugated systems, interacting with other materials in the device to facilitate charge transport. This interaction is crucial in devices like OLEDs, where efficient charge transport is necessary for light emission .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Diphenyl-N,N’-di(m-tolyl)benzidine: Similar in structure but lacks the formyl groups, affecting its electronic properties.
N,N’-Bis(3-methylphenyl)-N,N’-diphenylbenzidine: Another derivative with different substituents, impacting its hole-transport efficiency.
Uniqueness
N,N’-di-m-Tolyl-N,N’-di(4-formylphenyl)benzidin stands out due to the presence of formyl groups, which enhance its electronic properties and make it more suitable for specific applications in organic electronics and material science .
Propiedades
Fórmula molecular |
C40H32N2O2 |
|---|---|
Peso molecular |
572.7 g/mol |
Nombre IUPAC |
4-[4-[4-(4-formyl-N-(3-methylphenyl)anilino)phenyl]-N-(3-methylphenyl)anilino]benzaldehyde |
InChI |
InChI=1S/C40H32N2O2/c1-29-5-3-7-39(25-29)41(35-17-9-31(27-43)10-18-35)37-21-13-33(14-22-37)34-15-23-38(24-16-34)42(40-8-4-6-30(2)26-40)36-19-11-32(28-44)12-20-36/h3-28H,1-2H3 |
Clave InChI |
NFEIXONNQCXQCM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=C(C=C5)C=O)C6=CC=CC(=C6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


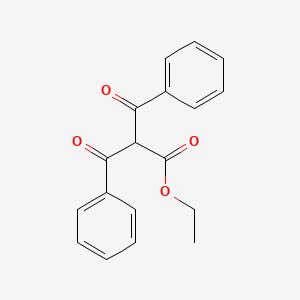
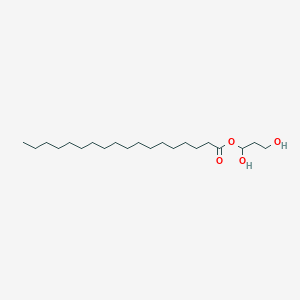
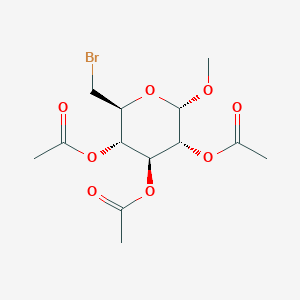
![2-[(E)-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]-6-nitrophenol](/img/structure/B13823609.png)
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxy-2-methylphenyl)acetamide](/img/structure/B13823617.png)
